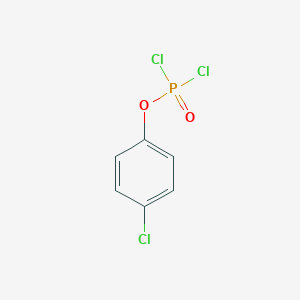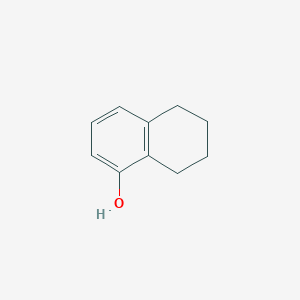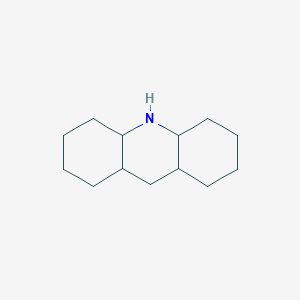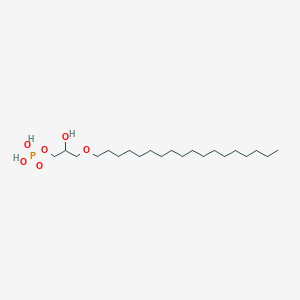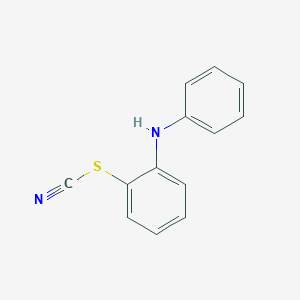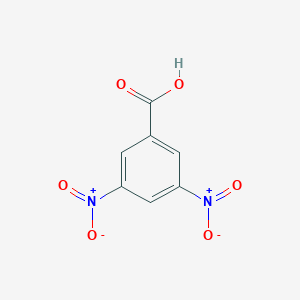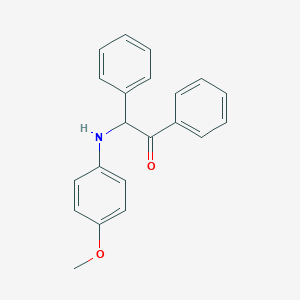
2-(4-Methoxyanilino)-1,2-diphenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyanilino)-1,2-diphenylethanone, also known as Methoxydiphenylamine (MDA), is a chemical compound that has been extensively studied for its potential applications in the field of organic electronics and optoelectronics. MDA is a yellow powder that is soluble in organic solvents such as chloroform, acetone, and methanol.
Mécanisme D'action
MDA has a planar structure with a conjugated system of double bonds, which allows it to efficiently transport charge carriers such as electrons and holes. In OLEDs and OPVs, MDA acts as a hole-transport material, facilitating the movement of positive charge carriers from the anode to the emissive layer. In DSSCs, MDA acts as a sensitizer, absorbing photons and transferring the resulting excited electron to the TiO2 electrode. In OFETs, MDA acts as an electron-transport material, facilitating the movement of negative charge carriers from the source to the drain.
Effets Biochimiques Et Physiologiques
MDA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
MDA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its electronic and optical properties can be easily tuned by modifying its chemical structure. However, MDA is sensitive to air and moisture, which can degrade its performance in electronic devices. Additionally, MDA has relatively low thermal stability, which can limit its use in high-temperature applications.
Orientations Futures
There are several future directions for research on MDA. One area of interest is the development of new synthetic methods for MDA and its derivatives, which could improve its purity and performance in electronic devices. Another area of interest is the investigation of MDA's potential applications in other areas of organic electronics and optoelectronics, such as organic memory devices and organic lasers. Additionally, there is a need for further studies on the biochemical and physiological effects of MDA to ensure its safety for use in electronic devices and other applications.
Méthodes De Synthèse
MDA can be synthesized by the reaction of 4-methoxyaniline with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of MDA as a yellow powder. The purity of the synthesized MDA can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
MDA has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. MDA has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as an electron-transport material in organic field-effect transistors (OFETs). Its unique electronic and optical properties make it a promising candidate for use in these applications.
Propriétés
Numéro CAS |
19339-72-1 |
|---|---|
Nom du produit |
2-(4-Methoxyanilino)-1,2-diphenylethanone |
Formule moléculaire |
C21H19NO2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-(4-methoxyanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17/h2-15,20,22H,1H3 |
Clé InChI |
JRZHPGQTVBMVBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Autres numéros CAS |
19339-72-1 |
Synonymes |
2-[(4-methoxyphenyl)amino]-1,2-diphenyl-ethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
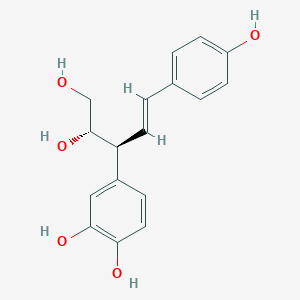
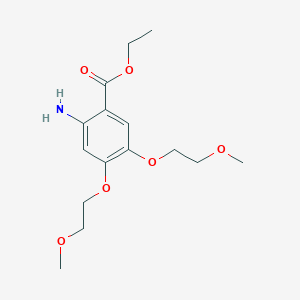
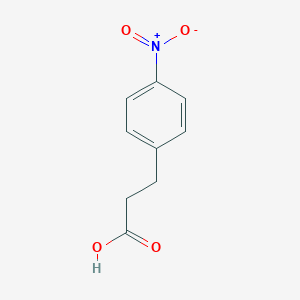
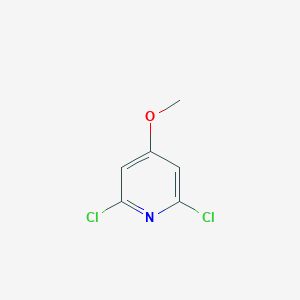
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
